molecular formula C21H21N3O3S B3993676 1-(2-NAPHTHYLSULFONYL)-N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE

1-(2-NAPHTHYLSULFONYL)-N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE

Cat. No.: B3993676
M. Wt: 395.5 g/mol
InChI Key: LAODADABVDUNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-NAPHTHYLSULFONYL)-N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a naphthylsulfonyl group, and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-NAPHTHYLSULFONYL)-N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the naphthylsulfonyl and pyridylmethyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-NAPHTHYLSULFONYL)-N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(2-NAPHTHYLSULFONYL)-N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-NAPHTHYLSULFONYL)-2-PYRROLIDINECARBOXAMIDE: Lacks the pyridylmethyl group, which may affect its biological activity and chemical properties.

    N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE: Lacks the naphthylsulfonyl group, which may influence its reactivity and applications.

Uniqueness

1-(2-NAPHTHYLSULFONYL)-N2-(3-PYRIDYLMETHYL)-2-PYRROLIDINECARBOXAMIDE is unique due to the presence of both the naphthylsulfonyl and pyridylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions that are not possible with similar compounds lacking one of these groups.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(23-15-16-5-3-11-22-14-16)20-8-4-12-24(20)28(26,27)19-10-9-17-6-1-2-7-18(17)13-19/h1-3,5-7,9-11,13-14,20H,4,8,12,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAODADABVDUNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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